Home > Products > Screening Compounds P73684 > 9-Oxo-9,10-dihydroacridine-2-sulfonic acid
9-Oxo-9,10-dihydroacridine-2-sulfonic acid - 61556-11-4

9-Oxo-9,10-dihydroacridine-2-sulfonic acid

Catalog Number: EVT-14700453
CAS Number: 61556-11-4
Molecular Formula: C13H9NO4S
Molecular Weight: 275.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Oxo-9,10-dihydroacridine-2-sulfonic acid is a compound with the molecular formula C13H9NO4SC_{13}H_9NO_4S and a CAS number of 61556-11-4. It belongs to the acridine family, which consists of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound is classified as an acridone derivative and has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Synthesis Analysis

The synthesis of 9-oxo-9,10-dihydroacridine-2-sulfonic acid can be achieved through various methods. One notable approach involves the Bernthsen synthesis, which utilizes polyphosphoric acid as both solvent and reagent. This method has been improved over time to enhance yields and reduce reaction times. For instance, using microwave-assisted techniques has significantly shortened reaction times while maintaining high yields of acridine derivatives .

In a typical synthesis route, starting materials such as 2-phenylaminoterephthalic acid can be treated with polyphosphoric acid to yield the desired acridine structure. Subsequent steps may involve functional group modifications to introduce sulfonic acid groups, which are crucial for enhancing solubility and biological activity .

Molecular Structure Analysis

The molecular structure of 9-oxo-9,10-dihydroacridine-2-sulfonic acid features a fused ring system characteristic of acridone derivatives. The compound's structure can be represented as follows:

Structure C13H9N O4S\text{Structure }\quad \text{C}_{13}\text{H}_9\text{N O}_4\text{S}

Key structural data include:

  • Molecular Weight: 273.28 g/mol
  • Melting Point: Approximately 200 °C
  • Solubility: Soluble in polar solvents due to the presence of the sulfonic acid group .
Chemical Reactions Analysis

9-Oxo-9,10-dihydroacridine-2-sulfonic acid participates in various chemical reactions, primarily due to its functional groups. It can undergo electrophilic aromatic substitution reactions, nucleophilic attacks at the carbonyl carbon, and condensation reactions with amines or alcohols.

For example, the sulfonic acid group can facilitate nucleophilic substitution reactions, enhancing the compound's reactivity towards biological targets. Additionally, derivatives of this compound have shown potential in forming complexes with metal ions, which may influence their biological activity .

Mechanism of Action

The mechanism of action for 9-oxo-9,10-dihydroacridine-2-sulfonic acid primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. Studies suggest that acridine derivatives can intercalate into DNA or RNA strands, disrupting their normal function and leading to cytotoxic effects.

Moreover, the compound exhibits potential as an inhibitor of specific enzymes involved in cancer progression or viral replication. For instance, molecular docking studies have indicated that interactions between this compound and target proteins are mediated by hydrogen bonding and π–π stacking interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-oxo-9,10-dihydroacridine-2-sulfonic acid include:

  • Appearance: Typically appears as a crystalline solid.
  • Density: Approximately 1.5 g/cm³.
  • Boiling Point: Not well-defined due to decomposition before boiling.
  • pH: The sulfonic acid group imparts acidic properties to the compound.

These properties contribute to its solubility profile and influence its reactivity in biological systems .

Applications

9-Oxo-9,10-dihydroacridine-2-sulfonic acid has several scientific applications:

  1. Antiviral Agents: Research indicates that acridine derivatives possess antiviral properties against various pathogens.
  2. Antitumor Activity: Studies have shown that this compound can inhibit tumor cell proliferation in vitro.
  3. Biological Probes: Due to its ability to intercalate with nucleic acids, it serves as a valuable probe for studying DNA interactions.
  4. Pharmaceutical Development: Ongoing research aims to explore its potential in developing new therapeutic agents targeting inflammatory diseases and cancer .
Introduction

Historical Context of Acridine Derivatives in Pharmacological Research

Acridine derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic significance recognized since the early 20th century. The foundational compound tacrine (9-amino-1,2,3,4-tetrahydroacridine) marked a milestone as the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease (AD) symptom management [2]. This breakthrough catalyzed extensive exploration of the acridine core for diverse pathologies, including bacterial infections (e.g., acriflavine), malaria (quinacrine), and cancer [2] [7]. The inherent planarity and electron-rich heteroaromatic system of acridines facilitate DNA intercalation and enzyme inhibition—properties leveraged in antimicrobial and antitumor agents [4] [7].

Structural derivatization at the 9-position has been pivotal for optimizing bioactivity and overcoming limitations like hepatotoxicity in tacrine. Phosphorylated dihydroacridines exemplify modern innovations, showing enhanced blood-brain barrier permeability and multitarget profiles for neurodegenerative diseases [2]. Sulfonic acid functionalization—as in 9-oxo-9,10-dihydroacridine-2-sulfonic acid—extends this strategy, aiming to improve solubility and introduce electrostatic interactions with biological targets [3] [4]. This evolution underscores a transition from monofunctional agents to rationally designed multifunctional ligands addressing complex disease pathways.

Table 1: Key Milestones in Acridine-Based Drug Development

Time PeriodKey Acridine DerivativesTherapeutic ApplicationAdvancement
1940s-1960sQuinacrine, AcriflavineAntimalarial, AntibacterialEstablished DNA intercalation mechanism
1990sTacrineAlzheimer’s disease (first FDA-approved AChEi)Validated acridine scaffold for CNS targets
2000s-Present9-Phosphoryl-9,10-dihydroacridinesMultitarget AD therapyImproved BBB permeability and reduced hepatotoxicity
RecentSulfonated acridones (e.g., 9-oxo-9,10-dihydroacridine-2-sulfonic acid)Solubility-enhanced bioactive agentsEnables targeting of polar enzyme sites and protein interfaces

Structural Significance of the 9-Oxo-9,10-dihydroacridine Core in Bioactive Compounds

The 9-oxo-9,10-dihydroacridine (acridone) core is a redox-active pharmacophore critical for balancing electronic properties and binding interactions. Its conjugated system stabilizes radical intermediates, enabling potent antioxidant effects via hydrogen-atom transfer (HAT) or proton-coupled electron transfer (PCET) mechanisms [6]. For instance, phosphorylated dihydroacridines exhibit radical-scavenging capacities comparable to Trolox in ABTS and FRAP assays—attributes linked to their ability to mitigate oxidative stress in neurodegenerative pathologies [2]. The non-aromatized C9–C10 bond introduces partial saturation, enhancing conformational flexibility for optimal target engagement while retaining planarity for π-stacking [7].

This scaffold’s versatility is exemplified in its enzyme inhibitory profiles. Dihydroacridines with arylphosphoryl substituents (e.g., compounds 1d and 1e) selectively inhibit butyrylcholinesterase (BChE) (IC₅₀ = 2.90 ± 0.23 µM and 3.22 ± 0.25 µM, respectively)—a target upregulated in late-stage AD [2]. Molecular docking reveals key interactions: the carbonyl oxygen at C9 hydrogen-bonds with catalytic residues, while the acridone core stacks with aromatic side chains in the BChE gorge [2]. Additionally, the core’s dipole moment facilitates polar contacts with amyloid-β (Aβ) aggregates, inhibiting fibrillization (e.g., 58.9% inhibition for 1d) [2]. Such multifunctionality—simultaneously addressing cholinergic deficits, oxidative stress, and protein aggregation—is a hallmark of modern acridone-based drug design.

Table 2: Structural Features and Biological Relevance of the 9-Oxo-9,10-dihydroacridine Core

Structural ElementElectronic/Conformational PropertyBiological RelevanceExample in Pharmacological Studies
C9 CarbonylHydrogen-bond acceptor; Electron-withdrawingEnzyme active site recognition (e.g., BChE gorge)H-bond with His438 in BChE [2]
Conjugated tricyclic systemPlanarity; Redox activityDNA/enzyme intercalation; Radical stabilizationABTS•⁺ scavenging (IC₅₀ ~ Trolox) [2]
Non-aromatized C9-C10 bondPartial saturation; Enhanced flexibilityAdaptive binding to diverse targetsAβ aggregation inhibition (up to 58.9%) [2]
Variable C2 substituentModulates solubility and steric bulkTarget selectivity and pharmacokineticsSulfonic acid enhances solubility and ionic interactions [3]

Rationale for Sulfonic Acid Functionalization in Medicinal Chemistry

Sulfonic acid (–SO₃H) functionalization addresses two pivotal challenges in acridine-based drug development: aqueous solubility and electrostatic complementarity with biological targets. The strongly acidic sulfonic group (pKₐ ~ −2 to 1) ensures high hydrophilicity, countering the inherent lipophilicity of the acridone core [3] [5]. This is critical for bioavailability and formulation of intravenous or CNS-targeted therapeutics. For example, anthraquinone-1-sulfonic acid derivatives exhibit water solubility >50 mg/mL, enabling parenteral administration [4].

Electrostatically, the anionic sulfonate (–SO₃⁻) forms stable salt bridges with cationic residues (e.g., lysine, arginine) in enzyme binding sites. In hematopoietic prostaglandin D synthase (H-PGDS), Cibacron Blue’s sulfonate groups coordinate with conserved Lys112 and Lys198, yielding sub-micromolar inhibition (IC₅₀ = 40 nM) [4]. Similarly, in amyloid-β, sulfonate-carboxylate repulsion may disrupt β-sheet stacking, attenuating aggregation [2]. The steric bulk of the sulfonic group further influences binding orientation, as evidenced by positional isomers: 2-sulfonic acid derivatives of acridone show distinct target affinities versus 1-sulfonated anthraquinones [3] [4].

Beyond direct target modulation, sulfonation alters ADMET profiles. Computational predictions for sulfonated dihydroacridines indicate favorable blood-brain barrier permeability (logBB > 0.3) and reduced hepatotoxicity risk—addressing key limitations of early acridine drugs [2] [5]. This positions 9-oxo-9,10-dihydroacridine-2-sulfonic acid as a strategic intermediate for developing multifunctional agents with optimized pharmacokinetics and target engagement.

Table 3: Impacts of Sulfonic Acid Functionalization on Drug Properties

PropertyEffect of Sulfonic Acid GroupPharmacological AdvantageExample Compound
Aqueous SolubilityIncreases by >2 orders of magnitudeEnhanced oral absorption; IV formulation feasibilityAnthraquinone-1-sulfonic acid [4]
Target BindingForms ionic bonds with basic residuesHigh-affinity enzyme inhibition (nM-μM)Cibacron Blue (IC₅₀ = 40 nM vs H-PGDS) [4]
PolarityLowers logP by 2–3 unitsReduced off-target binding; Improved tissue distributionBenzenesulfonyl hydrazones [5]
Toxicity ProfileMitigates hepatotoxicity riskSafer than tacrine analogsPredicted low cardiotoxicity for phosphoryl-acridines [2]

Properties

CAS Number

61556-11-4

Product Name

9-Oxo-9,10-dihydroacridine-2-sulfonic acid

IUPAC Name

9-oxo-10H-acridine-2-sulfonic acid

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

InChI

InChI=1S/C13H9NO4S/c15-13-9-3-1-2-4-11(9)14-12-6-5-8(7-10(12)13)19(16,17)18/h1-7H,(H,14,15)(H,16,17,18)

InChI Key

VXLXQZQPTZRAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.